2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridazine, piperidine, and cyclopentapyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling through etherification and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
- Piperidine derivatives
- Imidazole containing compounds
Uniqueness
What sets 2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups and heterocyclic rings, which confer distinct pharmacological properties and synthetic versatility.
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27N5O/c1-3-17-12-21(26-25-15(17)2)28-14-16-7-9-27(10-8-16)22-19(13-23)11-18-5-4-6-20(18)24-22/h11-12,16H,3-10,14H2,1-2H3 |
InChI Key |
DKLWLCLJEOLWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N |
Origin of Product |
United States |
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